molecular formula C9H12N2O3 B065779 Ethyl 3,5-diamino-4-hydroxybenzoate CAS No. 177960-25-7

Ethyl 3,5-diamino-4-hydroxybenzoate

Cat. No.: B065779
CAS No.: 177960-25-7
M. Wt: 196.2 g/mol
InChI Key: UHRRTVNDDSXSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-diamino-4-hydroxybenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with two amino (-NH₂) groups at positions 3 and 5, a hydroxyl (-OH) group at position 4, and an ethyl ester moiety. The compound is primarily investigated for applications in pharmaceutical synthesis, polymer chemistry, and as a precursor for bioactive molecules due to its multifunctional structure. However, detailed physicochemical data (e.g., melting point, solubility profiles) and specific industrial applications remain underreported in publicly accessible literature.

Properties

CAS No.

177960-25-7

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

IUPAC Name

ethyl 3,5-diamino-4-hydroxybenzoate

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2,10-11H2,1H3

InChI Key

UHRRTVNDDSXSEY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C(=C1)N)O)N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)N)O)N

Synonyms

Benzoic acid, 3,5-diamino-4-hydroxy-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following analysis compares ethyl 3,5-diamino-4-hydroxybenzoate with analogous aromatic esters and hydroxybenzoic acid derivatives, emphasizing structural features, functional roles, and research applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Structure Key Functional Groups Primary Applications/Findings References
This compound Ethyl ester of 3,5-diamino-4-hydroxybenzoic acid -NH₂ (x2), -OH, -COOEt Pharmaceutical intermediates, polymer cross-linking agents, chelating agents (hypothetical) -
Ethyl Palmitate Ethyl ester of palmitic acid -COOEt (ester) Scent compound in insect behavior studies (e.g., antennal responses in Bombus terrestris)
Caffeic Acid 3,4-Dihydroxybenzeneacrylic acid -OH (x2), -COOH, acrylate Pharmacological research, antioxidant in food/cosmetics, synthetic precursor for aromatics
Ethyl 4-Aminobenzoate Ethyl ester of 4-aminobenzoic acid -NH₂, -COOEt Local anesthetic (benzocaine), UV absorber in sunscreens -

Key Findings:

This contrast is evident in their applications: ethyl palmitate is linked to insect olfaction studies, whereas the amino/hydroxy-substituted benzoate is theorized for biomedical uses. Compared to caffeic acid (3,4-dihydroxy-substituted), the target compound’s amino groups may enhance its stability under oxidative conditions, making it less prone to degradation in pharmaceutical formulations .

Synthetic Utility: Ethyl 4-aminobenzoate (benzocaine) shares the ester and amino motifs but lacks hydroxyl groups, limiting its utility in chelation or pH-sensitive drug delivery—a niche where this compound may excel.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.